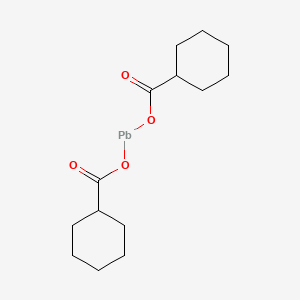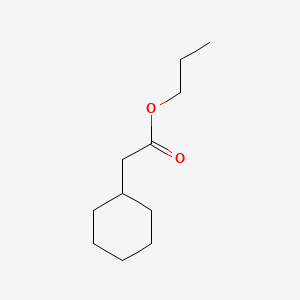
Propyl cyclohexaneacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl cyclohexaneacetate is an organic compound with the molecular formula C11H20O2 It is an ester formed from the reaction of cyclohexaneacetic acid and propanol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propyl cyclohexaneacetate can be synthesized through the esterification of cyclohexaneacetic acid with propanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes where cyclohexaneacetic acid and propanol are fed into a reactor with an acid catalyst. The reaction mixture is then distilled to separate the ester from other by-products and unreacted starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
Propyl cyclohexaneacetate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form cyclohexaneacetic acid and propanol.
Reduction: Reduction of the ester can yield cyclohexaneacetaldehyde and propanol.
Substitution: The ester group can be substituted by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic reagents like ammonia (NH3) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Cyclohexaneacetic acid and propanol.
Reduction: Cyclohexaneacetaldehyde and propanol.
Substitution: Various substituted cyclohexaneacetates depending on the nucleophile used.
Applications De Recherche Scientifique
Propyl cyclohexaneacetate has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of other organic compounds and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, although specific uses in medicine are still under investigation.
Industry: this compound is used in the production of fragrances and flavorings due to its pleasant odor.
Mécanisme D'action
The mechanism of action of propyl cyclohexaneacetate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a ligand for certain receptors, triggering a cascade of biochemical reactions. The compound’s ester group can undergo hydrolysis to release cyclohexaneacetic acid and propanol, which can further participate in metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexaneacetic acid: The parent acid from which propyl cyclohexaneacetate is derived.
Propyl acetate: Another ester with similar properties but derived from acetic acid instead of cyclohexaneacetic acid.
Cyclohexaneacetaldehyde: A reduction product of this compound.
Uniqueness
This compound is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its cyclohexane ring provides stability and hydrophobic characteristics, while the ester group allows for various chemical modifications and reactions.
Propriétés
Numéro CAS |
55910-09-3 |
|---|---|
Formule moléculaire |
C11H20O2 |
Poids moléculaire |
184.27 g/mol |
Nom IUPAC |
propyl 2-cyclohexylacetate |
InChI |
InChI=1S/C11H20O2/c1-2-8-13-11(12)9-10-6-4-3-5-7-10/h10H,2-9H2,1H3 |
Clé InChI |
QZQLNUYDNNRPMA-UHFFFAOYSA-N |
SMILES canonique |
CCCOC(=O)CC1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


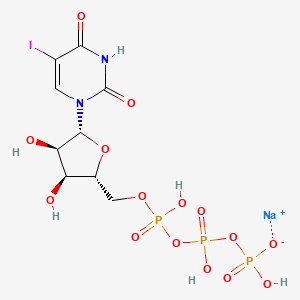
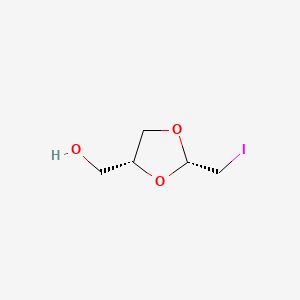
![2-Propenoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B13793776.png)
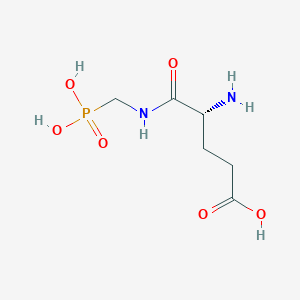
![Benzoic acid, 2-[(3,5,5-trimethylhexylidene)amino]-, methyl ester](/img/structure/B13793779.png)

![2-Naphthalenecarboxamide, N-(2,5-dimethoxyphenyl)-3-hydroxy-4-[(2-methoxyphenyl)azo]-](/img/structure/B13793787.png)
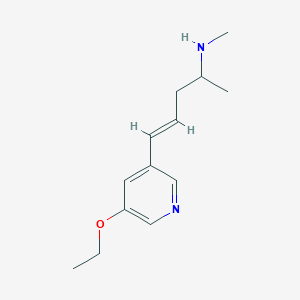

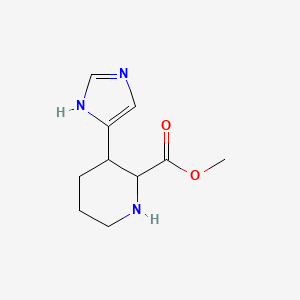
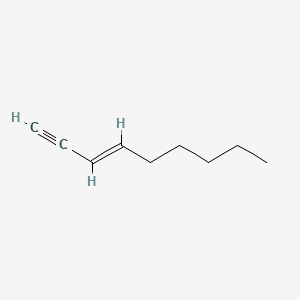
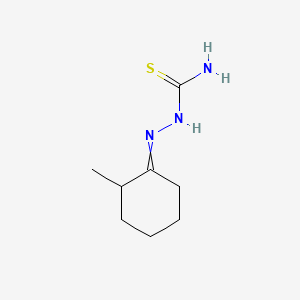
![1,4,5,5,6,6-Hexafluoro-2,3-dimethoxybicyclo[2.2.2]oct-2-ene](/img/structure/B13793843.png)
